molecular formula C21H22N6O4 B14496101 4-[[4-(4-Carboxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]amino]benzoic acid CAS No. 63557-08-4

4-[[4-(4-Carboxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]amino]benzoic acid

Cat. No.: B14496101
CAS No.: 63557-08-4
M. Wt: 422.4 g/mol
InChI Key: VRDCRJDCTHRDCI-UHFFFAOYSA-N
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Description

4-[[4-(4-Carboxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]amino]benzoic acid is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with carboxyanilino and diethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(4-Carboxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]amino]benzoic acid typically involves multiple steps. One common method includes the reaction of 4-carboxyaniline with 2,4,6-trichloro-1,3,5-triazine in the presence of a base such as sodium hydroxide. This reaction forms an intermediate product, which is then reacted with diethylamine to yield the final compound. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-[[4-(4-Carboxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazine ring can be substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[[4-(4-Carboxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]amino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[[4-(4-Carboxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazine ring and the carboxyanilino group play crucial roles in these interactions, allowing the compound to exert its effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[4-(4-Carboxyanilino)-6-(methylamino)-1,3,5-triazin-2-yl]amino]benzoic acid
  • 4-[[4-(4-Carboxyanilino)-6-(ethylamino)-1,3,5-triazin-2-yl]amino]benzoic acid
  • 4-[[4-(4-Carboxyanilino)-6-(propylamino)-1,3,5-triazin-2-yl]amino]benzoic acid

Uniqueness

4-[[4-(4-Carboxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]amino]benzoic acid is unique due to its specific substitution pattern on the triazine ring. The presence of both carboxyanilino and diethylamino groups provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

63557-08-4

Molecular Formula

C21H22N6O4

Molecular Weight

422.4 g/mol

IUPAC Name

4-[[4-(4-carboxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]amino]benzoic acid

InChI

InChI=1S/C21H22N6O4/c1-3-27(4-2)21-25-19(22-15-9-5-13(6-10-15)17(28)29)24-20(26-21)23-16-11-7-14(8-12-16)18(30)31/h5-12H,3-4H2,1-2H3,(H,28,29)(H,30,31)(H2,22,23,24,25,26)

InChI Key

VRDCRJDCTHRDCI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)NC2=CC=C(C=C2)C(=O)O)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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